molecular formula C22H21ClN2O4S B248342 2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether

2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether

Cat. No. B248342
M. Wt: 444.9 g/mol
InChI Key: RTVKRNIIEHSHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

CNQX acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of synaptic transmission and plasticity, which are important for learning and memory.
Biochemical and Physiological Effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate, reduce neuronal excitability, and decrease the amplitude of excitatory postsynaptic potentials. CNQX has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which makes it an ideal tool for studying the role of glutamate receptors in various physiological and pathological processes. However, it has some limitations in lab experiments, such as its short half-life and poor solubility in water. These limitations can be overcome by using different formulations and delivery methods.

Future Directions

There are several future directions for the use of CNQX in scientific research. One direction is to study the role of glutamate receptors in psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective glutamate receptor antagonists for the treatment of neurodegenerative diseases. Additionally, the use of CNQX in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Synthesis Methods

CNQX can be synthesized using a multistep synthetic route, which involves the condensation of 2-naphthol with ethyl chloroformate to form 2-naphthyl chloroformate. The resulting product is then reacted with piperazine and 4-chlorobenzenesulfonyl chloride to obtain the final product, CNQX.

Scientific Research Applications

CNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the ionotropic glutamate receptors, including AMPA and kainate receptors, which are involved in synaptic transmission and plasticity. CNQX is commonly used to study the role of glutamate receptors in learning and memory, neurodegenerative diseases, and drug addiction.

properties

Product Name

2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C22H21ClN2O4S/c23-19-6-9-21(10-7-19)30(27,28)25-13-11-24(12-14-25)22(26)16-29-20-8-5-17-3-1-2-4-18(17)15-20/h1-10,15H,11-14,16H2

InChI Key

RTVKRNIIEHSHCF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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